Angiotensin I human acetate salt hydrate

Description

BenchChem offers high-quality Angiotensin I human acetate salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I human acetate salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

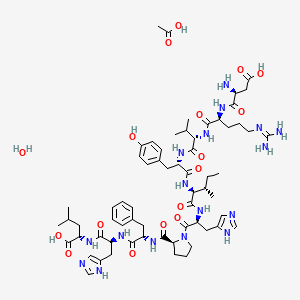

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMWNZUFNXZMDE-TYQYNJATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H95N17O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70937-97-2 | |

| Record name | Angiotensin I, diacetate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070937972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to Angiotensin I Human Acetate Salt Hydrate for Advanced Research Applications

This guide provides an in-depth technical overview of Angiotensin I human acetate salt hydrate, designed for researchers, scientists, and drug development professionals. It moves beyond basic data to offer practical insights into its handling, biological significance, and application in key experimental workflows, ensuring both scientific accuracy and methodological robustness.

Section 1: Physicochemical Properties and Critical Handling Protocols

Angiotensin I is a decapeptide that serves as a crucial, though largely inactive, precursor within the Renin-Angiotensin System (RAS).[1][2] Its precise physicochemical characteristics are fundamental to its use in experimental settings. The acetate salt hydrate form is commonly supplied for research purposes to improve stability and solubility.

Core Specifications

A summary of the essential quantitative data for Angiotensin I human acetate salt hydrate is presented below. Understanding these parameters is the first step in reliable experimental design.

| Property | Value | Source(s) |

| CAS Number | 70937-97-2 | [3][4] |

| Molecular Formula | C₆₂H₈₉N₁₇O₁₄ • xC₂H₄O₂ • yH₂O | [3] |

| Amino Acid Sequence | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH | [3][4][5] |

| Molecular Weight | 1296.48 g/mol (anhydrous free base) | [2][3][4] |

| Appearance | Powder |

Note on Molecular Weight: The provided molecular weight of 1296.48 is for the peptide component (free base) only.[3] The actual weight of the salt hydrate will be higher and can vary between lots depending on the precise number of acetate (x) and water (y) molecules. For applications requiring highly precise molar concentrations, it is advisable to use the anhydrous free base weight for calculations and to purchase the peptide from a supplier that provides a lot-specific certificate of analysis detailing peptide purity and content.

Solubility and Stability: The Foundation of Reproducibility

The stability of peptide solutions is a critical variable that is often overlooked, leading to inconsistent results. The choice of solvent and storage conditions directly impacts the peptide's integrity.

-

Solubility: Angiotensin I human acetate salt is soluble in 0.1 M acetic acid at a concentration of 20 mg/ml, yielding a clear solution.[3] Using an acidic buffer is key to protonating acidic residues and preventing aggregation.

-

Aqueous Stability: In water at 1 mg/ml, the peptide's stability is limited. It is stable for approximately 4 days at room temperature.[3] However, significant degradation occurs over longer periods, with a 27% loss reported at 18 days and 62% at 25 days.[3]

-

Storage Recommendations: For short-term use, aqueous solutions should be stored at 0-5 °C for no longer than one week.[3] For long-term storage, it is imperative to prepare aliquots of the stock solution and store them at -20 °C or below. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.

Protocol: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a stable and reliable Angiotensin I stock solution.

-

Pre-analytical Check: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation of moisture.

-

Reconstitution: Using a calibrated pipette, add the required volume of sterile 0.1 M acetic acid to the vial to achieve the desired concentration (e.g., 10 mg/ml).

-

Solubilization: Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause peptide oxidation or shearing.

-

Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

-

Storage: Store the aliquots at -20°C. When needed, thaw a single aliquot on ice and use it immediately. Discard any unused portion of the thawed aliquot.

Section 2: Biological Context: The Renin-Angiotensin System (RAS)

Angiotensin I is the central intermediate in the RAS, a critical hormonal cascade that regulates blood pressure and fluid homeostasis.[6][7] It is generated when the enzyme renin, secreted from the kidneys, cleaves the N-terminus of the precursor protein angiotensinogen, which is produced by the liver.[1][6][7] Angiotensin I itself has minimal biological activity and must be further processed via two primary enzymatic pathways.[1][2]

-

The "Classical" Pathway: Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of pulmonary endothelial cells, cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I to produce the potent octapeptide, Angiotensin II.[6][8][9] Angiotensin II is the primary effector of the RAS, causing vasoconstriction, stimulating aldosterone secretion, and promoting sodium retention through its interaction with the AT1 receptor.[6][10]

-

The "Alternative" Pathway: A distinct axis of the RAS involves the conversion of Angiotensin I to the heptapeptide Angiotensin-(1-7) by various endopeptidases, including Neprilysin (NEP).[11] Angiotensin-(1-7) often exerts counter-regulatory effects to Angiotensin II, such as vasodilation and anti-proliferative actions, primarily through the Mas receptor.[6]

This dual-pathway system provides a sophisticated mechanism for homeostatic control, and Angiotensin I sits at the critical juncture between these two opposing arms.

Section 3: Core Experimental Methodologies

Angiotensin I is a fundamental tool in cardiovascular research, primarily as a substrate for studying ACE activity and for quantifying the dynamics of the RAS.

Workflow: Quantification by Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the gold standard for separating and quantifying angiotensin peptides from complex biological matrices. The causality for using RP-HPLC lies in its ability to resolve peptides with minor structural differences, ensuring accurate measurement.

Protocol: HPLC-Based Quantification of Angiotensin I

This protocol is adapted from established methods for angiotensin peptide analysis.[12]

-

Sample Preparation (Solid Phase Extraction): a. Thaw plasma samples on ice. b. Condition a Sep-Pak C18 column by washing sequentially with methanol and then water. c. Apply the plasma sample to the column. The peptides will bind to the stationary phase. d. Wash the column with water to remove unbound proteins and salts. e. Elute the angiotensin peptides using an appropriate solvent (e.g., 80% methanol in water). f. Dry the eluate completely using a vacuum centrifuge. g. Reconstitute the dried peptide extract in the initial mobile phase for HPLC injection.

-

HPLC System Configuration: a. Column: C18 reversed-phase column. b. Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in water. c. Mobile Phase B: 100% Acetonitrile with 0.05% TFA. d. Flow Rate: Typically 0.35 - 1.0 ml/min.[12]

-

Chromatographic Separation: a. Equilibrate the column with the initial mobile phase conditions (e.g., 15% Mobile Phase B). b. Inject the reconstituted sample. c. Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 15-40% B over 20 minutes).[12] This gradient is crucial for separating the different angiotensin peptides based on their hydrophobicity.

-

Detection and Quantification: a. Monitor the column eluent using a UV detector at 214-228 nm, which corresponds to the peptide bond absorbance. b. Identify the Angiotensin I peak by comparing its retention time to that of a purified standard. c. Quantify the amount of Angiotensin I by integrating the area under the peak and comparing it to a standard curve generated from known concentrations of the Angiotensin I standard.

Workflow: ACE Kinetic Assay

This is a primary application for Angiotensin I, which acts as the natural substrate for ACE. However, for high-throughput screening of ACE inhibitors, synthetic fluorogenic substrates are often used for their convenience and sensitivity. The principle remains rooted in measuring the catalytic activity of ACE.

Protocol: Fluorometric ACE Activity Assay

This protocol describes a self-validating system for screening ACE inhibitors, adapted from commercially available kits and literature.[13][14]

-

Reagent Preparation: a. Prepare Assay Buffer as specified by the kit or literature (typically HEPES-based with NaCl and ZnCl₂).[14] b. Dilute the ACE enzyme (positive control) and the fluorogenic substrate to their working concentrations in Assay Buffer. c. Prepare serial dilutions of the test compounds (potential inhibitors).

-

Assay Plate Setup (96-well format): a. Sample Wells: Add Assay Buffer, ACE enzyme, and a specific concentration of the test compound. b. Positive Control Wells: Add Assay Buffer and ACE enzyme. This well represents 100% enzyme activity. c. Negative Control Wells: Add Assay Buffer only (no enzyme). This measures background fluorescence. d. Pre-incubate the plate at 37°C for 5-10 minutes to allow inhibitors to bind to the enzyme.

-

Reaction Initiation and Measurement: a. Set the fluorescence plate reader to the appropriate excitation/emission wavelengths for the substrate (e.g., Ex: 320 nm, Em: 405 nm).[13] b. Initiate the reaction by adding the fluorogenic substrate to all wells simultaneously, preferably using a multichannel pipette. c. Immediately begin reading the fluorescence in kinetic mode, taking measurements every minute for 5-10 minutes.

-

Data Analysis: a. For each well, plot fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate. b. Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Rate_Sample / Rate_PositiveControl)] x 100 c. Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

-

Pathways for the generation and metabolism of angiotensin peptides. ResearchGate. Available from: [Link]

-

Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. SpringerLink. Available from: [Link]

-

Angiotensin Pathways: Unlocking the Secrets to Blood Pressure Regulation and Beyond. Bocascientific. Available from: [Link]

-

ACE kinetic - BUHLMANN - Clinical Chemistry - FDA Exempt. BÜHLMANN Laboratories AG. Available from: [Link]

-

Human Angiotensin I Converting Enzyme Structure Revealed. European Synchrotron Radiation Facility (ESRF). Available from: [Link]

-

Angiotensin I Definition - Anatomy and Physiology II Key Term. Fiveable. Available from: [Link]

-

Angiotensin I | C62H89N17O14. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Angiotensin. Wikipedia. Available from: [Link]

-

Evaluation of a kinetic assay for angiotensin converting enzyme. PubMed, National Library of Medicine. Available from: [Link]

-

Angiotensin-I-converting enzyme and its relatives. Genome Biology, BioMed Central. Available from: [Link]

-

ACE Inhibitor Pathway. Antibodies-online.com. Available from: [Link]

-

Measurement of Angiotensin Peptides: HPLC-RIA. PMC, National Center for Biotechnology Information. Available from: [Link]

-

Determination of angiotensin I-converting enzyme activity in cell culture using fluorescence resonance energy transfer peptides. ResearchGate. Available from: [Link]

-

Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. PMC, National Center for Biotechnology Information. Available from: [Link]

-

Ang I (1-10) (human, mouse, sheep, pig, and rat). CellMosaic. Available from: [Link]

-

Structure and functions of angiotensinogen. PMC, National Center for Biotechnology Information. Available from: [Link]

-

A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides. ResearchGate. Available from: [Link]

-

Sensitive SPE-HPLC method to determine a novel angiotensin-AT1 antagonist in biological samples. PubMed, National Library of Medicine. Available from: [Link]

-

Radiolabeled receptor binding assay. ResearchGate. Available from: [Link]

-

Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. PubMed, National Library of Medicine. Available from: [Link]

-

Determination of Angiotensin-(1-7) with HPLC/Fluorescence-Detection. PubMed, National Library of Medicine. Available from: [Link]

-

Development of a designed comparison method based on isotope dilution liquid chromatography–tandem mass spectrometry for determining plasma renin activity. Analytical Methods, Royal Society of Chemistry. Available from: [Link]

-

Prospecting of Novel Angiotensin I-Converting Enzyme Inhibitory Peptides from Bone Collagen of Pelodiscus sinensis by Computer-Aided Screening, Molecular Docking, and Network Pharmacology. MDPI. Available from: [Link]

-

Receptor Binding Assay - Part 1. YouTube. Available from: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Angiotensin I | C62H89N17O14 | CID 3081372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. cellmosaic.com [cellmosaic.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Structure and functions of angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Angiotensin I Converting Enzyme Structure Revealed [esrf.fr]

- 9. Angiotensin-I-converting enzyme and its relatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiotensin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Significance of Acetate Salt Form in Angiotensin I Peptide Stability

Executive Summary

In the development of peptide-based reagents and therapeutics, the counterion is not merely a spectator; it is a functional component of the drug substance. For Angiotensin I (Ang I) , a decapeptide substrate critical for Renin-Angiotensin System (RAS) assays, the choice between Trifluoroacetate (TFA) and Acetate salts represents a fundamental trade-off between purification efficiency and biological compatibility .

While TFA salts offer superior crystallinity and HPLC resolution, they are cytotoxic and can artificially skew enzymatic kinetics in ACE (Angiotensin-Converting Enzyme) assays. Acetate salts are the biocompatible standard; however, they introduce unique stability challenges, specifically hygroscopicity and counterion volatility during lyophilization. This guide provides a mechanistic analysis of these salt forms and details a validated protocol for salt exchange to ensure data integrity in downstream applications.

The Physicochemical Landscape of Angiotensin I

To understand the impact of the salt form, we must first analyze the peptide's intrinsic properties.

-

Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu (DRVYIHPFHL)

-

Molecular Weight: 1296.48 g/mol

-

Isoelectric Point (pI): ~6.8 – 7.0

The Charge-Solubility Profile

Angiotensin I contains two Histidine residues (pKa ~6.0) and one Arginine (pKa ~12.5).

-

In TFA (pH ~2.0): The peptide is highly protonated (+4 net charge), resulting in strong electrostatic repulsion that prevents aggregation.

-

In Acetate (pH ~4.5): The peptide retains a net positive charge (+2 to +3), maintaining solubility.

-

In Phosphate Buffer (pH 7.4): The peptide approaches its pI (net charge ~0), drastically increasing the risk of isoelectric precipitation and aggregation.

Critical Insight: The acetate salt provides a "pH buffer" zone (pH 4.5) that keeps the peptide soluble upon reconstitution, whereas pure water reconstitution of a "free base" peptide would lead to immediate aggregation.

The Acetate vs. TFA Paradigm

The transition from TFA to Acetate is often mandatory for biological assays but introduces physicochemical instability.

| Feature | TFA Salt (Trifluoroacetate) | Acetate Salt | Impact on Angiotensin I |

| Acidity (pKa) | ~0.23 (Strong Acid) | ~4.76 (Weak Acid) | TFA creates a low pH microenvironment, stabilizing the peptide backbone but potentially hydrolyzing Asp-Pro bonds over long periods. |

| Bio-compatibility | Low (Cytotoxic) | High (Biocompatible) | Residual TFA inhibits cell proliferation and can alter enzyme kinetics (e.g., ACE activity) by lowering local pH in unbuffered assays. |

| Hygroscopicity | Low to Moderate | High | Acetate salts attract moisture. Water uptake accelerates hydrolysis and deamidation rates during storage. |

| Lyophilization | Stable Salt | Volatile | Acetic acid can sublime during freeze-drying, altering the salt stoichiometry (e.g., from 3:1 to 1.5:1), changing the reconstitution pH. |

The "Counterion Trap" in Lyophilization

A critical instability mechanism specific to acetate is acid loss . Unlike TFA, which remains ion-paired, acetic acid is volatile. If the lyophilization cycle is too aggressive (high vacuum/temp), the counterion leaves the cake.

-

Result: The resulting solid is closer to the "free base" form. Upon reconstitution, the pH spikes towards neutral, leading to aggregation before the assay even begins.

Mechanisms of Instability: The Pathway Map

The following diagram illustrates the divergent stability pathways dictated by the counterion choice.

Figure 1: Divergent stability and risk pathways for Angiotensin I based on counterion selection.

Protocol: Validated Salt Exchange (TFA to Acetate)

To mitigate the risks of acetate instability, the conversion process must be controlled. The following protocol uses Ion Exchange Chromatography (IEC) , which is superior to simple lyophilization cycles for ensuring complete exchange.

Materials

-

Resin: Strong Anion Exchange Resin (quaternary ammonium functional group, e.g., Dowex 1x2 or equivalent).

-

Eluents:

-

Buffer A: 0.1 M Ammonium Acetate (pH 6.0).

-

Buffer B: 1.0 M Acetic Acid (or dilute acetic acid for final elution).

-

-

Column: Glass Econo-Column appropriate for peptide scale (10-fold molar excess of resin capacity).

Workflow

-

Resin Conversion:

-

Pack column with resin.[1]

-

Wash with 1.0 M Sodium Acetate (10 CV - column volumes) to convert resin to Acetate form.

-

Wash with distilled water (20 CV) until conductivity is < 5 µS/cm (removes excess salt).

-

-

Peptide Loading:

-

Elution & Recovery:

-

Elute with dilute Acetic Acid (0.1% v/v).

-

Collect fractions and monitor UV absorbance at 214 nm (peptide bond) and 280 nm (Tyr/Phe).

-

-

Lyophilization (Critical Step):

-

Freeze fractions immediately in liquid nitrogen.

-

Cycle Parameters: Primary drying at -40°C under vacuum (<100 mTorr).

-

Secondary Drying: Ramp to 25°C slowly. Do not hold at high vacuum/temp for extended periods to prevent acetic acid stripping.

-

Analytical Validation

You cannot assume the salt form is stable. You must validate it.

A. Counterion Content Analysis (IC)

Use Ion Chromatography to quantify residual TFA and Acetate content.

-

Target: Acetate content should be theoretical (approx. 10-15% by weight for Ang I).

-

Limit: Residual TFA should be < 0.1% for sensitive bioassays.

B. Net Peptide Content (NPC)

Because acetate salts are hygroscopic, the "weighed mass" is not the "peptide mass."

-

Method: Quantitative Amino Acid Analysis (AAA) or UV spectroscopy (using Extinction Coefficient of Tyr/Phe).

-

Application: Always correct your assay dosing based on NPC, not the weight of the powder.

C. Reconstitution Test

-

Dissolve the lyophilized acetate salt in neutral buffer (PBS).

-

Measure turbidity (A340 nm).

-

Pass Criteria: Solution remains clear. If turbid, acid sublimation occurred (pH too high), or aggregation has set in.

References

-

Sikora, K., et al. (2018).[1] Removing Trifluoroacetic Acid (TFA) from Peptides: A Technical Guide. International Journal of Peptide Research and Therapeutics.[1] Link

-

Gaussier, H., et al. (2002). The Effects of Counter-Ions on Peptide Structure and Activity.[4][5] Journal of Peptide Science. Link

-

Vlasak, J., & Ionescu, R. (2011). Heterogeneity of Monoclonal Antibodies Revealed by Charge-Sensitive Methods. Current Pharmaceutical Biotechnology. Link

-

Bachem Technical Guides. Peptide Stability and Handling.Link

-

European Pharmacopoeia (Ph. Eur.). Acetate in Synthetic Peptides.[2]Link

Sources

- 1. peptide.com [peptide.com]

- 2. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

Methodological & Application

Protocol for reconstitution of Angiotensin I human acetate salt hydrate

Protocol for the Reconstitution and Storage of Angiotensin I Human Acetate Salt Hydrate

Introduction

Angiotensin I is a decapeptide that serves as a crucial precursor in the Renin-Angiotensin System (RAS), a hormonal cascade vital for regulating blood pressure and fluid balance.[1] It is generated from angiotensinogen by the action of renin and is subsequently cleaved by Angiotensin-Converting Enzyme (ACE) to form the potent vasoconstrictor, Angiotensin II.[2][3] The integrity and concentration of Angiotensin I solutions are paramount for the accuracy and reproducibility of a wide range of research applications, including ACE activity assays, receptor binding studies, and investigations into cardiovascular pathologies.[4][5]

Improper handling, reconstitution, or storage of lyophilized Angiotensin I can lead to peptide degradation, inaccurate concentration assessments, and loss of biological activity, ultimately compromising experimental outcomes. This document provides a detailed, validated protocol for the reconstitution and storage of Angiotensin I human acetate salt hydrate, designed to ensure maximal peptide stability and performance for researchers, scientists, and drug development professionals.

Scientific Principles of Reconstitution

The successful reconstitution of a lyophilized peptide like Angiotensin I hinges on several key principles grounded in its biochemical properties.

-

Solvent Selection: The choice of solvent is critical for ensuring complete dissolution without compromising peptide integrity. Angiotensin I is a hydrophilic peptide, readily soluble in aqueous solutions. While sterile, nuclease-free water is a common solvent, solubility can be enhanced in a slightly acidic environment. For instance, 0.1 M acetic acid can be used to achieve higher concentrations (up to 20 mg/ml).[2] The acidic pH helps to protonate acidic residues, increasing overall polarity and interaction with the aqueous solvent.

-

Preventing Adsorption: Peptides, particularly at low concentrations, have a tendency to adsorb to the surfaces of plastic or glass vials, leading to a significant and often unnoticed loss of material. To mitigate this, it is best practice to prepare a concentrated stock solution (e.g., 1 mg/ml or higher) and to use low-protein-binding microcentrifuge tubes.[6] For preparing highly dilute working solutions, the inclusion of a carrier protein in the buffer can also minimize surface adsorption.[7]

-

Maintaining Stability: Angiotensin I is stable as a lyophilized powder when stored at -20°C.[8] However, once in solution, its stability is temperature-dependent. Aqueous solutions are stable for only about one week when refrigerated at 2-8°C and for a few days at room temperature.[2] For long-term viability, the stock solution must be aliquoted and stored at -20°C or -80°C. This strategy of creating single-use aliquots is crucial to avoid repeated freeze-thaw cycles, which can shear the peptide and lead to degradation.[7][9]

Materials and Equipment

| Reagent/Equipment | Details/Specification |

| Angiotensin I human acetate salt hydrate | Lyophilized powder in a sealed vial |

| Primary Solvent | Sterile, nuclease-free water (e.g., cell culture grade) |

| Alternate Solvent (for higher concentration) | 0.1 M Acetic Acid, sterile filtered |

| Pipettes | Calibrated P1000, P200, P20 micropipettes |

| Pipette Tips | Sterile, low-retention tips |

| Tubes | Sterile, low-protein-binding microcentrifuge tubes (1.5 ml) |

| Vortex Mixer | Standard laboratory model |

| Centrifuge | Microcentrifuge for 1.5 ml tubes |

| Storage | -20°C or -80°C freezer |

Reconstitution Workflow

The following diagram illustrates the validated workflow for reconstituting and storing Angiotensin I.

Caption: Workflow for Angiotensin I Reconstitution.

Step-by-Step Reconstitution Protocol

This protocol is designed to prepare a 1 mg/ml stock solution. Adjust solvent volume accordingly for different desired concentrations.

-

Equilibrate Vial: Before opening, allow the vial of lyophilized Angiotensin I to sit at room temperature for 10-15 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

-

Collect Powder: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom. This is especially important as the powder is very light and can be disturbed upon opening.

-

Add Solvent: Using a calibrated micropipette, carefully add the appropriate volume of sterile, nuclease-free water to the vial to achieve the desired concentration (e.g., add 1 ml of water to a 1 mg vial to make a 1 mg/ml stock solution).

-

Dissolve Peptide: Close the vial and gently vortex or mix by pipetting up and down. Avoid vigorous shaking to prevent foaming and potential denaturation. Visually inspect the solution to ensure the peptide has fully dissolved and the solution is clear.

-

Aliquot for Storage: Immediately dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.[9]

-

Label and Store: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution. For long-term storage, place the aliquots in a -20°C or -80°C freezer.[7]

Summary of Key Parameters

| Parameter | Recommendation | Rationale & References |

| Primary Solvent | Sterile, nuclease-free water | Angiotensin I is water-soluble. Using high-purity water minimizes contamination.[2] |

| Alternate Solvent | 0.1 M Acetic Acid | Can be used to achieve higher concentrations (e.g., 20 mg/ml).[2] |

| Stock Concentration | ≥ 1 mg/ml | Higher concentrations minimize percentage loss due to surface adsorption and improve stability.[6] |

| Short-Term Storage | Up to 1 week at 2-8°C | Suitable for immediate experimental use. Significant degradation occurs at room temperature after several days.[2] |

| Long-Term Storage | ≤ 6 months at -20°C or -80°C | Aliquoted and frozen stock solutions are stable for extended periods. Avoid repeated freeze-thaw cycles.[7][9] |

| Handling | Use low-protein-binding tubes. Avoid vigorous vortexing. | Minimizes loss of material and physical degradation of the peptide.[6] |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Peptide is difficult to dissolve | Insufficient mixing or suboptimal solvent pH. | Continue to mix gently for a longer period. If it still does not dissolve, brief sonication in a water bath can be attempted. Alternatively, use 0.1 M acetic acid as the solvent.[2] |

| Precipitate forms after freezing | Peptide concentration is too high for the buffer. | Thaw the aliquot and try to redissolve using gentle warming (e.g., 37°C) and vortexing. If the issue persists, prepare a new stock solution at a lower concentration. |

| Inconsistent experimental results | Peptide degradation or inaccurate concentration. | Always use a fresh aliquot for each experiment. Re-verify stock concentration if possible. Ensure proper storage conditions have been maintained.[9] |

Conclusion

The biological activity of Angiotensin I is directly dependent on its structural integrity. By adhering to this detailed protocol, which emphasizes proper solvent selection, the creation of concentrated and aliquoted stocks, and appropriate storage conditions, researchers can ensure the stability and reliability of their Angiotensin I solutions. This foundation of careful preparation is essential for generating accurate, reproducible data in the study of the Renin-Angiotensin System and related therapeutic areas.

References

- Sigma-Aldrich. (n.d.). Angiotensin I human acetate hydrate Product Number A9650.

- Creative BioMart. (n.d.). Angiotensin I Converting Enzyme Activity Assay Kit.

- MedchemExpress.com. (n.d.). Angiotensin I/II (1-5) (TFA).

- Elabscience. (n.d.). Angiotensin Converting Enzyme (ACE1) Activity Assay Kit (E-BC-K003-S).

-

Ahmad, S., Varner, S., & Gallagher, P. E. (2018). Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? American Journal of Physiology-Heart and Circulatory Physiology, 315(3), H695–H707. Retrieved from [Link]

- BioAssay Systems. (n.d.). QuantiFluo™ Angiotensin-Converting Enzyme 1 Assay Kit.

- NIBSC. (n.d.). ANGIOTENSIN II (25µg).

- Sigma-Aldrich. (n.d.). Angiotensin I human acetate salt hydrate for mammalian cell culture.

- ResearchGate. (2015). What the best way to solubilize angiotensin II to make stock solution?.

- CPC Scientific. (n.d.). Angiotensin I, human.

- European Synchrotron Radiation Facility (ESRF). (n.d.). Human Angiotensin I Converting Enzyme Structure Revealed.

Sources

- 1. 人血管紧张素 I 乙酸盐 水合物 ≥90% (HPLC), powder, suitable for mammalian cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. esrf.fr [esrf.fr]

- 4. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. nibsc.org [nibsc.org]

- 8. cpcscientific.com [cpcscientific.com]

- 9. medchemexpress.com [medchemexpress.com]

Developing an HPLC method for Angiotensin I human acetate salt analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Angiotensin I (Human) Acetate Salt

Abstract & Scope

This technical guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Angiotensin I human acetate salt. Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) is a decapeptide intermediate in the Renin-Angiotensin System (RAS). Its analysis is complicated by its zwitterionic nature, susceptibility to enzymatic degradation, and the presence of acetate counter-ions which must be accounted for in quantitative assays.

This protocol utilizes a C18 stationary phase with a Trifluoroacetic Acid (TFA) ion-pairing mobile phase system to achieve baseline resolution from truncated metabolites (e.g., Angiotensin II).

Introduction: The Analytical Context

Biological Significance (The "Why")

Angiotensin I (Ang I) is biologically inactive but serves as the direct precursor to the potent vasoconstrictor Angiotensin II (Ang II).[1] In the RAS pathway, Renin cleaves Angiotensinogen to form Ang I, which is subsequently cleaved by Angiotensin-Converting Enzyme (ACE).[1][2][3] Accurate quantification of Ang I is critical for:

-

ACE Inhibitor Screening: Monitoring the accumulation of Ang I when ACE is inhibited.

-

Renin Activity Assays: Measuring the rate of Ang I generation.[2]

-

Quality Control: Purity assessment of synthetic therapeutic peptides.

Physicochemical Challenges

-

Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu (

) -

Molecular Weight: 1296.48 Da (Free base).

-

Isoelectric Point (pI): ~6.8–7.5. At neutral pH, the peptide is zwitterionic.

-

Acetate Salt Form: Synthetic peptides are often supplied as acetate salts. The acetate content (often 5–15%) and water content must be subtracted to determine the net peptide content (NPC).

Method Development Strategy

Stationary Phase Selection: C18 vs. C8

Decision: C18 (Octadecylsilane) with 100 Å or 300 Å pore size .

-

Reasoning: Angiotensin I is a small peptide (10 residues). While 300 Å pores are standard for large proteins to prevent exclusion, 100 Å provides sufficient surface area for a decapeptide, often resulting in higher capacity and resolution. A fully end-capped column is mandatory to minimize peak tailing caused by the interaction of basic residues (Arg, His) with free silanols.

Mobile Phase Chemistry: The Role of TFA

Decision: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

-

Mechanism: TFA acts as an ion-pairing agent.[4] It protonates the basic Histidine and Arginine residues and the N-terminus, forming hydrophobic ion pairs. This neutralizes the positive charge, increasing retention on the hydrophobic C18 chain and significantly sharpening peak shape compared to formic acid or phosphate buffers.

-

Wavelength: 214 nm . The peptide bond absorbs strongly here (

), offering 10-20x higher sensitivity than 280 nm (aromatic side chains of Tyr/Phe).

Visualizing the Pathway & Workflow

Renin-Angiotensin System (RAS) Context[2][6][7]

Figure 1: The Renin-Angiotensin signaling cascade highlighting Angiotensin I as the intermediate substrate.[2]

Analytical Workflow

Figure 2: Step-by-step analytical workflow for Angiotensin I analysis.[5]

Detailed Experimental Protocol

Equipment & Reagents

-

HPLC System: Binary gradient pump, Autosampler (cooled to 4°C recommended), Column Oven, DAD/UV Detector.

-

Column: Phenomenex Jupiter C18 (250 x 4.6 mm, 5 µm, 300 Å) or Agilent Zorbax 300SB-C18.

-

Reagents:

-

Acetonitrile (HPLC Gradient Grade).

-

Water (Milli-Q, 18.2 MΩ).

-

Trifluoroacetic Acid (TFA), Sequencing Grade.

-

Angiotensin I Human Acetate (Reference Standard).

-

Mobile Phase Preparation

-

Mobile Phase A (MPA): 0.1% (v/v) TFA in Water.

-

Protocol: Add 1.0 mL TFA to 1000 mL Water. Mix well. Do not filter TFA-containing solvents through Nylon (it binds peptides); use PVDF or PTFE if filtration is necessary.

-

-

Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.

-

Protocol: Add 1.0 mL TFA to 1000 mL Acetonitrile.

-

Standard Preparation (Critical Step)

Peptides adhere to glass. Use polypropylene tubes and pipette tips.

-

Stock Solution (1.0 mg/mL): Accurately weigh ~1.0 mg of Angiotensin I Acetate. Dissolve in 0.1% Acetic Acid in water.

-

Note: Avoid pure water; slightly acidic pH prevents adsorption and oxidation.

-

-

Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A.

Chromatographic Conditions

| Parameter | Setting |

| Column Temp | 40°C (Improves mass transfer and peak shape) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 µL |

| Detection | UV 214 nm (Primary), 280 nm (Secondary ID) |

| Run Time | 35 Minutes |

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 22.0 | 40 | 60 | Linear Gradient |

| 25.0 | 5 | 95 | Wash |

| 27.0 | 5 | 95 | Wash Hold |

| 27.1 | 90 | 10 | Re-equilibration |

| 35.0 | 90 | 10 | End |

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before analyzing samples.

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) five times.

-

RSD of Peak Area: ≤ 2.0%

-

RSD of Retention Time: ≤ 1.0%

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5

-

Theoretical Plates (N): > 3000

Specificity (Selectivity)

The method must distinguish Angiotensin I from its metabolites.

-

Angiotensin II Elution: Ang II (less hydrophobic, lacks His-Leu) typically elutes earlier than Ang I.

-

Resolution (Rs): Rs > 2.0 between Ang II and Ang I peaks.

Quantitative Calculation (Acetate Correction)

Since the standard is an acetate salt, the weighed mass includes the counter-ion and residual water.

-

Reference: Certificate of Analysis (CoA) for specific water/acetate values.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peaks | Silanol interaction | Ensure TFA is fresh (volatile). Increase TFA to 0.15% if necessary. |

| Ghost Peaks | Carryover | Peptides stick to injector seals. Use a needle wash of 50:50 ACN:Water + 0.1% TFA. |

| Shifting Retention | Temperature fluctuation | Ensure column oven is stable at 40°C. |

| Low Recovery | Adsorption | Use Low-Bind polypropylene vials. Do not use glass inserts. |

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

-

Sigma-Aldrich. Angiotensin I human acetate salt hydrate Product Information. Link

- Mant, C. T., & Hodges, R. S. (1991).

-

Vertex Analytical. Peptide Analysis: The Role of TFA in Mobile Phases. Link (Hypothetical educational resource for context).

-

PubChem. Angiotensin I Compound Summary. National Library of Medicine. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prospecbio.com [prospecbio.com]

- 4. ingenieria-analitica.com [ingenieria-analitica.com]

- 5. Frontiers | Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship [frontiersin.org]

Application Note: Precision Quantitation of Angiotensin I Human Acetate via LC-MS/MS

Abstract

This application note details a robust protocol for the quantification of Angiotensin I (Ang I) human acetate in biological matrices. As the primary substrate in the Renin-Angiotensin System (RAS), Ang I is a critical biomarker for hypertension and cardiovascular pathology. However, its rapid enzymatic degradation into Angiotensin II (Ang II) and Angiotensin-(1-9) presents a significant analytical challenge. This guide prioritizes sample stability and chromatographic resolution , utilizing a specific inhibitor cocktail and optimized MRM transitions to achieve high-sensitivity detection (LLOQ < 10 pg/mL) while distinguishing Ang I from its isobaric and structural analogs.

Introduction & Biological Context

Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) is a decapeptide (

The "Acetate" Factor: Researchers often source "Angiotensin I Human Acetate" as a lyophilized powder. It is critical to note that the acetate is a counter-ion used for peptide stability during synthesis. In LC-MS applications, the acetate dissociates in the acidic mobile phase. However, when preparing stock standards , you must account for the acetate and water content (often only ~70-80% peptide by weight) to calculate the true molar concentration.

The Stability Challenge

The half-life of Ang I in plasma is extremely short (< 1 minute) at room temperature due to Angiotensin Converting Enzyme (ACE) and other peptidases.

-

ACE cleaves the C-terminal His-Leu to form Ang II.

-

ACE2 cleaves the C-terminal Leu to form Ang-(1-9).[2]

Therefore, the analytical battle is won or lost at the sample collection stage, not inside the mass spectrometer.

RAS Signaling Pathway

The following diagram illustrates the critical enzymatic checkpoints that necessitate the use of specific protease inhibitors during sample preparation.

Figure 1: The Renin-Angiotensin System (RAS) cascade showing the rapid metabolic divergence of Angiotensin I.

Materials & Methods

Reagents

-

Analyte: Angiotensin I Human Acetate (Synthetic Standard, >95% purity).

-

Internal Standard (IS): Stable isotope-labeled Angiotensin I (e.g.,

-Leucine or -

Inhibitor Cocktail (Critical):

-

EDTA (10 mM final): Inhibits metalloproteases (ACE).

-

PMSF (1 mM final) or AEBSF: Inhibits serine proteases.

-

Note: Commercial "Protease Inhibitor Cocktails" for mammalian tissue are recommended.

-

Sample Preparation Protocol (The "Cold Chain")

This protocol is designed to freeze the metabolic state of the sample immediately upon collection.

-

Collection: Draw whole blood into pre-chilled tubes containing the Inhibitor Cocktail .

-

Separation: Centrifuge immediately at 4°C (2000 x g, 10 min) to separate plasma.

-

Protein Precipitation / Extraction:

-

Option A (High Throughput): Mix Plasma 1:3 with ice-cold Acetonitrile (1% Formic Acid). Vortex, Centrifuge, evaporate supernatant, reconstitute.

-

Option B (High Sensitivity - Recommended): Solid Phase Extraction (SPE).

-

Condition WCX (Weak Cation Exchange) or C18 cartridge with MeOH then Water.

-

Load acidified plasma (pH ~3).

-

Wash with 5% NH4OH (to remove neutrals) or 5% MeOH.

-

Elute with 2% Formic Acid in Methanol.

-

Evaporate to dryness and reconstitute in Mobile Phase A.

-

-

LC-MS/MS Analytical Conditions

Liquid Chromatography[3][4][5][6][7][8]

-

System: UHPLC (Ultra-High Performance Liquid Chromatography).

-

Column: C18 Peptide Column (e.g., 2.1 x 50 mm, 1.7 µm). Pore size 130Å is ideal for small peptides.

-

Column Temp: 50°C (Enhances peak shape and reduces backpressure).

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B (Desalting)

-

1-6 min: 5% -> 40% B (Linear Ramp)

-

6-7 min: 95% B (Wash)

-

7-9 min: 5% B (Re-equilibration)

-

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (

).[7][9] -

Capillary Voltage: 3.0 - 3.5 kV.

-

Desolvation Temp: 500°C (Peptides require high heat for efficient desolvation).

-

Cone Voltage: Optimized to prevent in-source fragmentation (typically 30-40V).

Detection Parameters (MRM Transitions)

Angiotensin I (

Precursor Selection

- : m/z 432.9 (Primary Quantifier)

- : m/z 648.8 (Secondary/Qualifier)

Product Ion Selection (Fragmentation)

Peptides often fragment at the amide bond. For Ang I (DRVYIHPFHL), the proline at position 7 directs fragmentation.

-

y-series ions (containing the C-terminus) are generally more stable.

-

Immonium ions (e.g., Histidine m/z 110) are intense but often have high background noise; use only if sensitivity is desperate and selectivity is sufficient.

Table 1: Recommended MRM Transitions for Angiotensin I

| Type | Precursor ( | Product ( | Ion ID | CE (eV) | Role |

| Quantifier | 432.9 | 512.3 | y4 (PFHL) | 18-22 | Best Selectivity/Sensitivity |

| Qualifier 1 | 432.9 | 649.4 | y5 (HPFHL) | 18-22 | Confirmation |

| Qualifier 2 | 432.9 | 268.2 | y2 (HL) | 25-30 | Confirmation (Low mass) |

| Alternate | 648.8 | 784.4 | y6 | 25-35 | If 3+ is suppressed |

Note: Collision Energy (CE) values are instrument-dependent. Perform a CE ramp (±5 eV) during optimization.

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow emphasizing the stabilization of the analyte prior to MS injection.

Troubleshooting & Optimization

Adsorption Issues (Carryover)

Angiotensin I is a "sticky" peptide. It adheres to glass and plastic surfaces.

-

Solution: Use Low-Bind polypropylene tubes and vials.

-

Wash Solvent: Ensure the autosampler needle wash contains at least 25% organic solvent (MeOH/ACN) with 0.1% Formic Acid.

Sensitivity Loss

If signal intensity drops:

-

Check the Source: Peptide analysis dirties the cone/shield rapidly. Clean the source.

-

Mobile Phase pH: Ensure Formic Acid is fresh. The pH must be < 3.0 to ensure the

state is dominant. -

Matrix Suppression: If the Internal Standard signal varies >20% between samples, switch from Protein Precipitation to Solid Phase Extraction (SPE).

Distinguishing Ang I from Ang II

Ang II (

-

Validation: Chromatographically separate Ang I and Ang II. Ang I is more hydrophobic (contains -His-Leu) and typically elutes after Ang II on a C18 column.

References

-

PubChem. Angiotensin I (Human) Compound Summary. National Library of Medicine. Available at: [Link]

-

Huyghebaert, L., et al. (2024). Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma.[6][9] Journal of Chromatography B. Available at: [Link]

-

Ali, Q., et al. (2014). Estimation of angiotensin peptides in biological samples by LC–MS method.[4][5][6][7][9][10][11] Analytical Methods. Available at: [Link]

-

Cui, Y., et al. (2013). Proteolytic Processing of Angiotensin-I in Human Blood Plasma. PLOS ONE. Available at: [Link]

Sources

- 1. Angiotensin I | C62H89N17O14 | CID 3081372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Angiotensin (1-9) | C56H78N16O13 | CID 71745056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Angiotensin I 100 ug - Angiotensin I Mass Spectrometry Standard - ProteoChem [proteochem.com]

- 4. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS quantification of bioactive angiotensin I-converting enzyme inhibitory peptides in rye malt sourdoughs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Note: Precision Engineering of Angiotensin I Competitive ELISA

Based on your request, here is a comprehensive Application Note and Protocol guide for using Angiotensin I human acetate salt hydrate in ELISA development.

Abstract

This guide outlines the technical roadmap for developing a sensitive Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Angiotensin I (Ang I).[1] It focuses specifically on the handling of Angiotensin I human acetate salt hydrate , a critical raw material whose physicochemical properties (counter-ion content, hygroscopicity) directly impact assay accuracy. The protocol is tailored for applications in Plasma Renin Activity (PRA) assessment, a key diagnostic marker in hypertension and heart failure.[2]

Part 1: Material Science & Reagent Preparation

The Analyte: Angiotensin I Acetate Salt Hydrate

Angiotensin I (Ang I) is a decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) with a molecular weight of ~1296.5 Da.[1][3] Research-grade Ang I is typically supplied as an acetate salt hydrate .[1]

-

Chemical Reality: The powder in the vial is not 100% peptide. It consists of:

-

Implication: Gravimetric preparation of standards without correcting for Net Peptide Content (NPC) will result in systematic under-dosing, shifting your standard curve and invalidating quantitative results.[1]

Critical Calculation: Net Peptide Content (NPC) Correction

Before reconstitution, you must obtain the specific NPC from the manufacturer’s Certificate of Analysis (CoA) for your specific lot. If unavailable, assume ~70-80% for initial range-finding, but never for final validation.

Formula for Reconstitution:

To prepare a stock solution of concentration

Example:

-

Target: 1 mg/mL peptide in 1 mL.

-

NPC (from CoA): 75% (0.75).

-

Calculation:

.[1] -

Action: Weigh 1.33 mg of powder and dissolve in 1 mL solvent to get a true 1 mg/mL peptide solution.

Solubility & Storage Protocol

| Parameter | Specification | Scientific Rationale |

| Solvent | 0.1 M Acetic Acid or sterile distilled water | Acidic pH aids solubility and prevents oxidation of Histidine residues.[1] |

| Aliquot Size | 10 µL - 50 µL | Avoid freeze-thaw cycles.[1] Peptide bonds are susceptible to hydrolysis. |

| Storage | -80°C (Lyophilized or Solution) | Stability at 4°C is limited (<7 days) due to deamidation risks.[1] |

| Vessel | Polypropylene (Low-bind) | Peptides adhere to glass and polystyrene, causing mass loss.[1] |

Part 2: Biological Context & Pathway Visualization

Understanding the Renin-Angiotensin System (RAS) is essential for assay design.[1] Ang I is an intermediate; its accumulation is the direct measure of Renin activity, while its degradation leads to Ang II.

Diagram 1: The Renin-Angiotensin System (RAS)

This pathway highlights why Protease Inhibitors (e.g., PMSF) are mandatory in the ELISA workflow to "freeze" the Ang I state.

Caption: The RAS signaling cascade.[1] Angiotensin I is the transient product of Renin and the substrate for ACE. Accurate measurement requires inhibition of ACE and proteases.

Part 3: Assay Design Strategy

Why Competitive ELISA?

Sandwich ELISAs require two distinct epitopes large enough to bind two antibodies simultaneously. Angiotensin I (10 amino acids) is too small to accommodate a Capture Ab and a Detection Ab without steric hindrance. Therefore, a Competitive Inhibition ELISA is the required format.

The Competitive Principle

-

Solid Phase: Plate coated with Anti-Angiotensin I Antibody (Capture).

-

Liquid Phase (Competition):

-

Sample: Contains unknown unlabeled Ang I.

-

Tracer: Biotinylated-Ang I (fixed concentration).[1]

-

-

Mechanism: The Sample Ang I and Tracer Ang I compete for limited antibody binding sites.[6][7]

-

Readout: Signal is inversely proportional to the concentration of Ang I in the sample.[4][6] (High signal = Low Ang I).[1]

Diagram 2: Competitive ELISA Workflow

Caption: Competitive ELISA Logic. High levels of sample Angiotensin I block the binding of Biotin-Ang I, resulting in reduced HRP signal.

Part 4: Detailed Experimental Protocol

Reagent Preparation

-

Coating Buffer: 50 mM Carbonate/Bicarbonate buffer, pH 9.6.

-

Blocking Buffer: PBS + 1% BSA (Bovine Serum Albumin) + 5% Sucrose (for stability).[1]

-

Wash Buffer: PBS + 0.05% Tween-20 (PBST).[1]

-

Standard Diluent: PBS + 0.1% BSA (Must match sample matrix if possible).

-

Generation Buffer (For PRA Assay): Maleate buffer, pH 6.0, containing PMSF (Protease Inhibitor) and EDTA.[1]

Sample Pre-treatment (Crucial for Plasma)

To measure Plasma Renin Activity (PRA), you are not measuring static Ang I, but the generation of Ang I.[1]

-

Collect blood into EDTA tubes (inhibits ACE).[1]

-

Add PMSF immediately to block chymotrypsin-like proteases.

-

Split plasma into two aliquots:

-

Aliquot A (4°C): Baseline control.

-

Aliquot B (37°C): Incubate for 1-3 hours (Generation phase).

-

-

Stop Reaction: Place Aliquot B on ice or add acid.

-

Extraction (Optional but Recommended): Use C18 Sep-Pak columns if plasma interference is high. Elute with acetonitrile/TFA, lyophilize, and reconstitute in Standard Diluent.

Assay Procedure (Step-by-Step)

-

Coating: Add 100 µL of Anti-Ang I Monoclonal Antibody (1-5 µg/mL) to 96-well ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash 3x with PBST. Add 200 µL Blocking Buffer. Incubate 2 hours at RT.

-

Standard Curve: Prepare serial dilutions of Angiotensin I Acetate Salt (corrected for NPC) ranging from 0.1 ng/mL to 50 ng/mL.

-

Competition Step:

-

Washing: Aspirate and wash 5x with PBST.[8][9] (Critical step to remove unbound tracer).[4]

-

Detection: Add 100 µL Streptavidin-HRP (diluted 1:5000 in diluent). Incubate 30-60 mins at RT.

-

Development: Wash 5x. Add 100 µL TMB Substrate. Incubate 15-30 mins in dark. Blue color develops inversely to Ang I concentration.

-

Stop: Add 50 µL 1M H2SO4 (Stop Solution). Color turns yellow.

-

Read: Measure Absorbance (OD) at 450 nm.

Part 5: Validation & Troubleshooting

Cross-Reactivity (Specificity)

You must validate that your antibody does not cross-react with downstream metabolites.[1]

-

Angiotensin II (Octapeptide): Target < 0.1% cross-reactivity.[1]

-

Angiotensin 1-9: Target < 1%.

-

Angiotensinogen: Target < 0.01%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal (Max Binding) | Inactive Tracer (Biotin-Ang I) | Check Biotinylation efficiency. Ensure HRP is active. |

| Flat Standard Curve | Antibody Saturation | Decrease Antibody coating concentration or Tracer concentration. |

| High Background | Insufficient Blocking | Increase BSA to 3% or switch to Casein. |

| Poor Replicates (CV > 15%) | Pipetting Error / Washing | Use automated washer. Ensure homogenous suspension of tracer. |

| Drastic "Hook Effect" | Sample too concentrated | Dilute samples 1:10 or 1:100. |

References

-

IBL International. (n.d.).[1] Angiotensin I (Plasma Renin Activity) ELISA Instructions for Use. Retrieved from [Link][1]

-

AmbioPharm. (n.d.).[1] What is Net Peptide Content? Retrieved from [Link][1]

-

Cloud-Clone Corp. (n.d.).[1] ELISA Kit for Angiotensin I (AngI). Retrieved from [Link]

Sources

- 1. Angiotensin I human acetate salt hydrate for mammalian cell culture [sigmaaldrich.com]

- 2. ibl-international.com [ibl-international.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assaygenie.com [assaygenie.com]

- 5. immunoway.com [immunoway.com]

- 6. dbc-labs.com [dbc-labs.com]

- 7. nebiolab.com [nebiolab.com]

- 8. cloud-clone.com [cloud-clone.com]

- 9. cloud-clone.com [cloud-clone.com]

Troubleshooting & Optimization

Troubleshooting low recovery of Angiotensin I in HPLC analysis

Topic: Troubleshooting Low Recovery of Angiotensin I

To: Research Scientists & QA/QC Analysts From: Senior Application Scientist, Bio-Analytical Division Subject: Diagnostic Protocol for Angiotensin I (Ang I) Recovery Issues

Executive Summary

Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) is a decapeptide with a molecular weight of ~1296 Da.[1] In HPLC/LC-MS analysis, "low recovery" is rarely a detector failure; it is almost exclusively a pre-analytical surface interaction or enzymatic degradation issue.

This guide moves beyond basic checklist troubleshooting to address the physicochemical root causes: Non-Specific Binding (NSB) and Proteolytic Instability .

Part 1: Diagnostic Workflow

Before altering your chromatography, determine where the loss occurs.[2] Use this logic flow to isolate the variable.

Fig 1. Diagnostic decision tree for isolating the source of peptide loss.

Module 1: The "Invisible" Loss (Surface Adsorption)

The Problem: Angiotensin I is amphiphilic and cationic (positively charged) at neutral/acidic pH. It adheres to container walls via two distinct mechanisms:[3]

-

Ionic Interaction: Positively charged Arginine/Histidine residues bind to negatively charged silanols (Si-O⁻) on glass surfaces.

-

Hydrophobic Interaction: The hydrophobic Val/Ile/Phe residues bind to standard polypropylene (PP) plastics.

Symptoms:

-

Non-linear calibration curves (lower concentrations show disproportionately lower area counts).

-

"Ghosting" or carryover in subsequent blank injections (desorption from injector needle).

Troubleshooting Q&A:

Q: I switched from glass to plastic vials, but recovery is still low. Why? A: Standard polypropylene is hydrophobic. Ang I will stick to it.

-

Immediate Fix: Use "LowBind" or "LoBind" polypropylene vials. These are chemically modified to create a hydrophilic shield.

-

Solvent Fix: Ensure your sample diluent contains at least 15-20% organic solvent (Acetonitrile or Methanol) to disrupt hydrophobic interactions, provided this does not cause early elution peak distortion.

Q: Can I use glass vials if I treat them? A: Yes, but standard borosilicate is risky.

-

Protocol: Use Silanized (Deactivated) Glass .

-

Alternative: Acidify the sample matrix. Adding 1-2% Formic Acid or Acetic Acid to the sample keeps surface silanols protonated (Si-OH), rendering them neutral and preventing ionic binding with the cationic peptide [1].

Q: Should I add BSA (Bovine Serum Albumin) to block sites? A: Caution advised. While BSA (0.1%) blocks adsorption sites effectively, it is a large protein (~66 kDa) that can foul HPLC columns and interfere with MS ionization.

-

Better Alternative: Use Rat Plasma (if matrix-matched) or a surfactant like 0.01% Tween-20 only if your detection method tolerates it. For clean LC-MS work, rely on solvent composition (20% ACN) and container material (LowBind PP) instead.

Module 2: Sample Stability & Enzymatic Degradation

The Problem: In plasma/serum, Angiotensin Converting Enzyme (ACE) rapidly converts Ang I to Ang II. Renin generates Ang I from Angiotensinogen. Without strict control, your "recovery" reflects biological turnover, not analytical loss.

Troubleshooting Q&A:

Q: My QC samples degrade while sitting in the autosampler. How do I stop this? A: Temperature and pH are critical.

-

Thermostat: Set autosampler to 4°C . At Room Temperature (25°C), Ang I half-life in plasma can be < 15 minutes.

-

Inhibitor Cocktail: You must chemically halt the Renin-Angiotensin System (RAS) immediately upon blood draw.

Recommended Inhibitor Protocol [2]:

| Component | Concentration | Function |

|---|---|---|

| EDTA | 1.0 - 2.0 mg/mL | Chelates divalent cations (inhibits metalloproteases like ACE). |

| PMSF | 1.0 mM | Serine protease inhibitor (blocks general degradation). |

| AEBSF | 0.5 mM | Water-soluble alternative to PMSF (more stable). |

| Acidification | pH < 4.0 | Irreversibly denatures most plasma enzymes. |

Q: Can I use freeze-thaw cycles? A: Limit to one cycle . Peptides can precipitate or adsorb to the cryo-vial surface upon refreezing. Aliquot samples immediately after collection.

Module 3: Chromatographic Parameters

The Problem: If the peptide reaches the column but elutes poorly, it appears as "low recovery" due to peak integration errors (tailing into the baseline).

Mechanism of Tailing: Residual silanols on the silica C18 stationary phase interact with the basic Ang I residues.

Fig 2. The Mobile Phase Modifier Dilemma: TFA vs. Formic Acid.

Troubleshooting Q&A:

Q: I am using 0.1% Formic Acid for LC-MS, but the peak is broad. Should I switch to TFA? A: TFA (0.05% - 0.1%) creates the best peak shape by ion-pairing, but it causes signal suppression in Mass Spectrometry (up to 50-80% loss).

-

Compromise Solution: Use Difluoroacetic Acid (DFA) .[4] It offers peak shape closer to TFA but with significantly less signal suppression [3].

-

Hardware Solution: Switch to a Charged Surface Hybrid (CSH) column or a column with "Positive Surface Charge" technology. These repel the cationic peptide, preventing tailing even when using weak Formic Acid.

Q: What is the optimal column pore size? A: Ang I is small (~1.3 kDa).

-

Standard: 80Å - 120Å pore size is sufficient.

-

Avoid: 300Å (Widepore) columns are unnecessary and may reduce surface area (loading capacity), though they are harmless if sensitivity isn't critical.

Summary: The "Golden Standard" Protocol

For maximum recovery of Angiotensin I, establish this baseline method:

-

Collection: Blood into pre-chilled tubes with EDTA + Aprotinin/PMSF.

-

Sample Prep: Protein Precipitation (PPT) using Acetonitrile with 1% Formic Acid (Acid keeps silanols neutral; ACN prevents hydrophobic binding).

-

Vials: LowBind Polypropylene (No glass).

-

Mobile Phase: Water/ACN with 0.1% Formic Acid (if using CSH column) or 0.05% TFA (if using UV detection).

-

Injector: Set needle wash to 50:50 ACN:Water + 0.1% Formic Acid to prevent carryover.

References

-

Goebel-Stengel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Journal of Molecular Endocrinology.

-

Chappell, M. C., et al. (2021). Assessment of the Renin-Angiotensin System in the Circulation and Urine. Comprehensive Physiology.

-

Apffel, A., et al. (1995). Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid-containing mobile phases. Journal of Chromatography A.

-

Shimadzu Application News. (2015). Reduction of Non-Specific Adsorption of Drugs to Plastic Containers.[5]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. hplc.eu [hplc.eu]

- 5. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Storage conditions to prevent degradation of Angiotensin I acetate salt

Welcome to the Technical Support Center for Angiotensin I acetate salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of Angiotensin I acetate salt in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges related to the storage and handling of this critical peptide.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the proper storage and handling of Angiotensin I acetate salt to prevent degradation and ensure experimental success.

Q1: What are the optimal storage conditions for lyophilized Angiotensin I acetate salt?

A1: For maximal stability, lyophilized Angiotensin I acetate salt should be stored at -20°C or, preferably, at -80°C for long-term storage.[1][2][3][4][5] Storing the peptide in a desiccator or a sealed container with a desiccant is crucial to minimize exposure to moisture, as peptides are often hygroscopic.[6][7] Adsorption of water can significantly decrease the long-term stability and alter the actual peptide content of your sample.[6] Before opening the vial, it is best practice to allow the peptide to equilibrate to room temperature in a desiccator to prevent condensation from forming on the product.[4][6] While lyophilized peptides are stable at room temperature for several days to weeks, long-term storage (over 4 weeks) necessitates sub-zero temperatures.[2]

Q2: How should I handle the peptide upon receiving it?

A2: Lyophilized peptides like Angiotensin I are typically shipped at ambient temperature and are stable for the duration of transit.[2] Upon receipt, it is important to note that the apparent volume of the powder can vary between vials containing the same amount of peptide; this is not a cause for concern.[2] Some peptides, particularly short sequences, can be highly hygroscopic and may appear as a gel or be barely visible.[2] Always handle the peptide in a clean, well-ventilated area, and use personal protective equipment such as gloves, a mask, and safety glasses.[2]

Q3: What is the recommended procedure for reconstituting Angiotensin I acetate salt?

A3: There is no single solvent that is optimal for all peptides.[8] For Angiotensin I human acetate salt, it is soluble in 0.1 M acetic acid at a concentration of 20 mg/ml, yielding a clear solution.[9] It is also soluble in DMSO.[] When preparing a stock solution, it is advisable to use sterile, distilled water or an appropriate buffer.[6] To reconstitute, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[11][12] Slowly add the recommended solvent to the desired concentration.[12] Gentle agitation, such as swirling or rocking, is usually sufficient to dissolve the peptide.[12][13] Avoid vigorous shaking, as this can cause foaming and denaturation of the peptide.[12] If the peptide does not readily dissolve, brief sonication may be helpful.[6]

Q4: How stable is Angiotensin I acetate salt once it is in solution?

A4: Peptides in solution are significantly less stable than in their lyophilized form.[2] The stability of Angiotensin I in an aqueous solution is temperature-dependent. At 1 mg/ml in water, it is stable at room temperature for about 4 days.[9] However, significant degradation occurs over time at room temperature, with a 27% loss at 18 days and a 62% loss at 25 days.[9] When dissolved in water and stored at 0-5°C, the solution is stable for up to one week.[9] For longer-term storage of solutions, it is recommended to aliquot the peptide into single-use volumes and store them at -20°C or -80°C.[6][8][14] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][14][15] Stock solutions stored at -20°C should remain active for at least two months.[16]

Q5: What are the primary degradation pathways for Angiotensin I?

A5: The primary degradation pathway for Angiotensin I in biological systems is enzymatic cleavage. It is converted to the potent vasoconstrictor Angiotensin II by the Angiotensin-Converting Enzyme (ACE).[9][17][18] Other enzymes, such as neprilysin and thimet oligopeptidase, can also metabolize Angiotensin I to form Angiotensin-(1-7).[19] Additionally, aminopeptidases can degrade Angiotensin I to [des-Asp1]angiotensin I.[20] In solution, non-enzymatic degradation can also occur, particularly through hydrolysis. Peptides containing amino acids such as Asp, Gln, and Asn are more susceptible to degradation.[6][8] Oxidation is another concern for peptides containing Cys, Met, or Trp, although Angiotensin I does not contain these residues.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the use of Angiotensin I acetate salt.

Issue 1: Inconsistent or Lower-Than-Expected Experimental Results

Possible Cause A: Peptide Degradation Due to Improper Storage

-

Investigation:

-

Review your storage records. Was the lyophilized peptide stored at -20°C or -80°C?[1][2][3][4][5]

-

Was the container sealed tightly and stored with a desiccant to prevent moisture absorption?[6][7]

-

If using a stock solution, how was it stored and for how long? Was it subjected to multiple freeze-thaw cycles?[8][14][15]

-

-

Solution:

Possible Cause B: Inaccurate Peptide Concentration

-

Investigation:

-

Did you account for the net peptide content? Lyophilized peptides contain counter-ions (like acetate) and residual moisture, meaning the peptide content of the solid may range from 70% to 90%.[6]

-

Review your reconstitution calculations. Was the correct volume of solvent added to achieve the desired concentration?

-

-

Solution:

-

Refer to the Certificate of Analysis (CoA) or analytical data sheet provided by the manufacturer for the specific net peptide content of your lot.[6]

-

Adjust your calculations to ensure you are using the correct amount of peptide in your experiments. For precise quantification, amino acid analysis can be performed to determine the exact peptide concentration.[21]

-

Issue 2: Difficulty Dissolving the Lyophilized Peptide

Possible Cause A: Use of an Inappropriate Solvent

-

Investigation:

-

What solvent was used for reconstitution?

-

Is the peptide expected to be soluble in that solvent? Angiotensin I is soluble in 0.1 M acetic acid and DMSO.[9][]

-

-

Solution:

-

Consult the product datasheet for recommended solvents.

-

If the peptide has already been partially dissolved in an inappropriate buffer containing non-volatile salts, recovery can be challenging.[8] If possible, lyophilize the sample again to remove the solvent before attempting to dissolve it in a more suitable one.[8]

-

Possible Cause B: Insufficient Dissolution Time or Agitation

-

Investigation:

-

How long was the peptide allowed to dissolve?

-

What method of agitation was used?

-

-

Solution:

Summary of Storage Conditions

| Form | Storage Temperature | Duration | Key Considerations |

| Lyophilized | Room Temperature | Short-term (days to weeks) | Keep in original packaging, protected from light.[2] |

| -20°C to -80°C | Long-term (months to years) | Store in a desiccator, allow to warm to room temperature before opening.[4][5][6][7] | |

| In Solution | 0-5°C | Up to 1 week | Use sterile solutions, minimize exposure to light.[9] |

| -20°C | Up to 2 months | Aliquot to avoid freeze-thaw cycles.[8][14][16] | |

| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[14] |

Experimental Workflow Troubleshooting

This diagram outlines a logical workflow for troubleshooting common issues with Angiotensin I acetate salt.

Caption: Troubleshooting workflow for Angiotensin I acetate salt.

References

-

Yanes, L. B., et al. (2012). Pathways for formation and degradation of Ang-(1-7) in the kidney.... ResearchGate. Retrieved from [Link]

-

Hiranuma, T., & T-B, H. (1987). Degradation of angiotensin I to [des-Asp1]angiotensin I by a novel aminopeptidase in the rat hypothalamus. PubMed. Retrieved from [Link]

-

sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]

-

LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

-

ClinPGx. (n.d.). ACE Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

-

Deddish, P. A., et al. (2005). Hydrolysis of Angiotensin Peptides by Human Angiotensin I–Converting Enzyme and the Resensitization of B 2 Kinin Receptors. American Heart Association Journals. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Angiotensin (1-7) Acetate salt. Retrieved from [Link]

-

Danser, A. H. J., et al. (1994). Conversion and degradation of [125I] labelled angiotensin I in isolated perfused porcine coronary and carotid arteries. Cardiovascular Research. Retrieved from [Link]

-

Parikh, H. M., & Parikh, R. H. (1990). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhib. Drug Development and Industrial Pharmacy. Retrieved from [Link]

-

aapptec, LLC. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]

-

GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]

-

Wang, J., et al. (2025). Development and characterization of angiotensin I certified reference materials. PubMed. Retrieved from [Link]

-

Anaspec. (n.d.). Storage and Handling Synthetic Peptides. Retrieved from [Link]

-

IBL-International. (n.d.). Angiotensin I (PRA) RIA (CT). Retrieved from [Link]

-

Chen, Y., et al. (2013). Stability and cytotoxicity of angiotensin-I-converting enzyme inhibitory peptides derived from bovine casein. PMC. Retrieved from [Link]

-

Roulston, J. E., et al. (1983). The stability of angiotensin I formed at room temperature in the presence of ethylenediaminetetraacetate to subsequent incubation at 37 degrees C. PubMed. Retrieved from [Link]

-

Wesolowsky, O., et al. (2025). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. Retrieved from [Link]

-